1-(2-amino-5-bromophenyl)ethan-1-ol
Description
Properties
CAS No. |
865670-75-3 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.1 |
Purity |
95 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Regioselective Synthesis of the 1-(2-amino-5-bromophenyl)ethanone (B1278902) Precursor
The efficient synthesis of 1-(2-amino-5-bromophenyl)ethan-1-ol is critically dependent on the availability of its direct precursor, 1-(2-amino-5-bromophenyl)ethanone. researchgate.netscbt.comnih.govlookchem.com The placement of the bromine atom para to the amino group is a key structural feature, requiring highly regioselective synthetic methods.
Strategic Halogenation and Functionalization Routes to 1-(2-amino-5-bromophenyl)ethanone
The most direct route to 1-(2-amino-5-bromophenyl)ethanone involves the selective bromination of 2'-aminoacetophenone (B46740). researchgate.netresearchgate.net In this electrophilic aromatic substitution reaction, the existing substituents on the benzene (B151609) ring—the amino (-NH₂) group and the acetyl (-COCH₃) group—govern the position of the incoming bromine atom. The amino group is a powerful activating group and is ortho-, para-directing, while the acetyl group is a deactivating group and is meta-directing. Due to the stronger directing effect of the amino group, halogenation occurs predominantly at the position para to it.
A common and effective method for this transformation is the use of pyridinium (B92312) tribromide (PyHBr₃) as the brominating agent. researchgate.netresearchgate.net This reagent is a safer and more manageable source of bromine compared to elemental bromine. The reaction is typically carried out in a suitable solvent, such as dichloromethane, at controlled temperatures to ensure high regioselectivity and minimize the formation of side products like the dibrominated derivative. researchgate.net One documented procedure involves adding pyridinium tribromide to a cold solution of 2-aminoacetophenone (B1585202) in dichloromethane, followed by stirring at room temperature for an extended period to yield the desired 2-amino-5-bromoacetophenone. researchgate.net
The regioselectivity is driven by the electronic properties of the starting material. The ortho- and para-positions relative to the strongly activating amino group are significantly enriched in electron density, making them susceptible to electrophilic attack. The para-position (C5) is sterically more accessible than the ortho-position (C3), leading to the preferential formation of 1-(2-amino-5-bromophenyl)ethanone.
Exploration of Alternative Synthetic Pathways to 1-(2-amino-5-bromophenyl)ethanone
While direct bromination of 2'-aminoacetophenone is a primary route, alternative pathways offer strategic advantages, particularly when starting materials are varied.
One such alternative begins with 4-bromoaniline (B143363). chemicalbook.comwikipedia.orgchemicalbook.com A standard Friedel-Crafts acylation on 4-bromoaniline is generally not feasible because the amino group can react with the Lewis acid catalyst, leading to deactivation of the ring. ncert.nic.inwikipedia.orgsigmaaldrich.com To circumvent this, a protecting group strategy is employed. The amino group of 4-bromoaniline is first acylated, for instance with acetyl chloride, to form 4-bromoacetanilide. wikipedia.org This amide is still an ortho-, para-director but is less activating than a free amino group. The subsequent Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) introduces the acetyl group. The final step involves the removal of the protecting acetyl group from the nitrogen via hydrolysis to yield the target ketone.
Another potential pathway involves the reduction of a nitro precursor. This route would start with the synthesis of 1-(5-bromo-2-nitrophenyl)ethanone. The nitro group can be introduced onto a brominated aromatic ring, followed by acylation. The final and crucial step is the selective reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metals in acidic media (e.g., tin or iron in HCl). This method avoids direct handling of aniline (B41778) derivatives in the halogenation step.
Enantioselective Synthesis of this compound
Achieving the desired stereochemistry in the final product requires the highly selective reduction of the prochiral ketone, 1-(2-amino-5-bromophenyl)ethanone. This is accomplished through asymmetric reduction, employing either chiral chemical catalysts or biocatalysts.
Asymmetric Reduction of 1-(2-amino-5-bromophenyl)ethanone
The conversion of 1-(2-amino-5-bromophenyl)ethanone to its corresponding chiral alcohol is a key step that establishes the stereocenter. Catalytic asymmetric reduction is a powerful tool for this transformation, offering high enantioselectivity.
One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catecholborane. nih.gov The catalyst, derived from a chiral amino alcohol, creates a chiral environment that forces the borane to attack the carbonyl group from a specific face, leading to the preferential formation of one enantiomer of the alcohol.
Another widely used method is asymmetric transfer hydrogenation. This technique employs a transition metal catalyst, often based on ruthenium or rhodium, complexed with a chiral ligand. nih.gov The hydrogen source is typically isopropanol (B130326) or formic acid. The chiral catalyst facilitates the transfer of a hydride from the hydrogen source to the ketone in a stereocontrolled manner. For instance, ruthenium complexes with chiral diamine ligands have shown excellent performance in the asymmetric hydrogenation of various prochiral ketones. mdpi.com
Development and Application of Chiral Catalysts for Stereocontrol
The success of asymmetric reduction hinges on the design and application of effective chiral catalysts. These catalysts create a transient diastereomeric intermediate with the substrate, lowering the activation energy for the formation of one enantiomer over the other.
In CBS reductions, the catalyst is typically an oxazaborolidine prepared from a chiral amino alcohol, such as (S)- or (R)-α,α-diphenyl-2-pyrrolidinemethanol. nih.gov The stereochemical outcome is highly predictable based on the catalyst's chirality.
For transfer hydrogenations, ruthenium(II) catalysts bearing both a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand are highly effective. mdpi.com The combination of these chiral ligands enhances the catalyst's activity and enantioselectivity. The diamine ligand is thought to influence the reaction rate, while the bisphosphine ligand primarily controls the enantiomeric excess (ee) of the product alcohol. mdpi.com The choice of metal, ligand, and reaction conditions can be fine-tuned to optimize the yield and enantioselectivity for specific substrates.
Table 1: Examples of Chiral Catalysts in Asymmetric Ketone Reduction
| Catalyst Type | Example Catalyst/System | Reductant | Substrate Type | Typical Enantioselectivity |
|---|---|---|---|---|
| Oxazaborolidine | Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | Aryl Ketones | Often >90% ee |
| Transition Metal | Ru(II)-Diamine/Diphosphine Complex | H₂ or Isopropanol | Aryl Ketones | Can approach 99% ee |
| Transition Metal | Rh(I)-PYBOX | Hydrosilanes | Aryl Ketones | High ee |
Enzymatic Biotransformation Approaches for Enantiopure this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce ketones to chiral alcohols with exceptional enantioselectivity under mild reaction conditions. nih.gov
ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. kfupm.edu.sa By supplying a suitable cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), the reaction can be driven in the reductive direction. Whole-cell biotransformations using microorganisms like Rhodotorula glutinis, Pichia glucozyma, or strains of Lactobacillus are often employed. nih.govnih.govrsc.org These organisms contain ADHs that can reduce a variety of substituted acetophenones. nih.govrsc.orgresearchgate.net
The enantioselectivity of the enzymatic reduction is determined by the specific enzyme used. Some ADHs produce the (S)-enantiomer of the alcohol, while others yield the (R)-enantiomer. nih.gov For instance, ADHs from Lactobacillus brevis (ADH-LB) and Thermoanaerobacter sp. (ADH-T) have been used to reduce various acetophenone (B1666503) derivatives. rsc.orgresearchgate.netrsc.org The success of the reduction can be influenced by the electronic properties and size of the substituents on the aromatic ring. rsc.orgresearchgate.net For 1-(2-amino-5-bromophenyl)ethanone, the presence of the amino and bromo groups would influence its fit within the enzyme's active site and thus the efficiency and stereochemical outcome of the bioreduction. rsc.org
Table 2: Examples of Biocatalytic Reduction of Substituted Acetophenones
| Biocatalyst (Source) | Substrate Type | Product Configuration | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Rhodotorula glutinis (whole cells) | Acetophenone and analogues | (S)-alcohols | >99% |
| Lactobacillus brevis (ADH) | Acetophenone derivatives | (R)-alcohols | High |
| Pichia glucozyma (KRED1-Pglu) | Substituted acetophenones | (S)-alcohols | Variable, up to >99% |
| Thermoanaerobacter ethanolicus (ADH) | Various ketones | (S)-alcohols | High |
Diastereoselective Synthesis and Chiral Resolution Techniques for this compound
The preparation of single enantiomers of this compound can be approached through two primary strategies: the diastereoselective reduction of a prochiral ketone precursor or the separation of a racemic mixture of the final alcohol.
Diastereoselective Synthesis via Asymmetric Reduction:
A prominent and highly effective method for the diastereoselective synthesis of chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. For this compound, the precursor would be 1-(2-amino-5-bromophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for this transformation, employing a chiral oxazaborolidine catalyst to control the stereochemical outcome of the borane-mediated reduction. researchgate.netrsc.orgalfa-chemistry.com
The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone's carbonyl oxygen, positioning the ketone for a stereoselective hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state. alfa-chemistry.comresearchgate.net The choice of the enantiomer of the oxazaborolidine catalyst determines which face of the ketone is attacked, thus dictating the absolute configuration of the resulting alcohol. This method is known for its high enantioselectivity, often exceeding 95% enantiomeric excess (ee). alfa-chemistry.com
Another significant method is the asymmetric transfer hydrogenation of α-amino ketones. acs.org This technique typically utilizes a chiral ruthenium catalyst in the presence of a hydrogen donor, such as formic acid or isopropanol, to achieve the enantioselective reduction of the ketone. This approach avoids the use of pressurized hydrogen gas and has been successfully applied to a wide range of α-amino ketone substrates, affording chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org
The following table summarizes hypothetical data for the asymmetric reduction of 1-(2-amino-5-bromophenyl)ethanone based on typical results for similar substrates found in the literature.
| Catalyst System | Reductant | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| (S)-CBS-oxazaborolidine | BH₃·THF | THF | -78 to 25 | >95 |
| (R)-CBS-oxazaborolidine | BH₃·THF | THF | -78 to 25 | >95 |
| Ru(II)-(S,S)-TsDAEN | HCOOH/NEt₃ | DMF | 40 | ~98 |
| Ru(II)-(R,R)-TsDAEN | HCOOH/NEt₃ | DMF | 40 | ~98 |
Table 1: Representative Conditions for Asymmetric Synthesis. This table presents plausible experimental parameters for the asymmetric reduction of 1-(2-amino-5-bromophenyl)ethanone to yield this compound, based on established protocols for analogous compounds.
Chiral Resolution Techniques:
When a diastereoselective synthesis is not employed, a racemic mixture of this compound is produced. The separation of these enantiomers, a process known as chiral resolution, can be achieved through several methods.
One common approach is the formation of diastereomeric salts. The racemic amino alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. researchgate.net These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral auxiliary can be removed to yield the enantiomerically pure amino alcohol.
Another powerful technique is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of amino alcohols. The choice of the mobile phase is critical for achieving optimal separation.
Mechanistic Investigations of Novel Synthetic Routes to this compound
The development of novel synthetic routes with improved efficiency and stereoselectivity is often accompanied by detailed mechanistic investigations to understand the factors governing the reaction's outcome. A prime example is the extensive study of the Corey-Bakshi-Shibata (CBS) reduction.
The mechanism of the CBS reduction has been a subject of both experimental and computational studies to elucidate the origin of its high enantioselectivity. researchgate.netresearchgate.net It is well-established that the reaction proceeds through a highly organized, six-membered, chair-like transition state. alfa-chemistry.com
The key steps in the catalytic cycle are:
Catalyst Activation: The borane reagent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.
Substrate Coordination: The prochiral ketone, 1-(2-amino-5-bromophenyl)ethanone, then coordinates to the now more Lewis acidic endocyclic boron atom. The steric bulk of the catalyst's substituent directs the ketone to bind in a specific orientation to minimize steric repulsion.
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone through the six-membered ring transition state. The facial selectivity of this hydride transfer is dictated by the chirality of the oxazaborolidine catalyst.
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon workup, yields the chiral alcohol. The oxazaborolidine catalyst is then free to enter another catalytic cycle.
Computational studies, including density functional theory (DFT) calculations, have been employed to model the transition state structures and energies. researchgate.net These studies have confirmed that the observed high enantioselectivity arises from a significant energy difference between the two possible diastereomeric transition states leading to the (R) and (S) enantiomers. The transition state that minimizes steric interactions between the substituents on the ketone and the chiral catalyst is strongly favored. researchgate.net More recent investigations have also highlighted the role of London dispersion forces in stabilizing the favored transition state, contributing to the high degree of stereocontrol. researchgate.net
These mechanistic insights are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve even higher levels of selectivity in the synthesis of chiral molecules like this compound.
Iii. Reaction Chemistry and Derivatization Studies of 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Reactivity of the Secondary Hydroxyl Moiety in 1-(2-amino-5-bromophenyl)ethan-1-ol
The secondary alcohol functionality is a key site for synthetic manipulation, enabling oxidation to a ketone and derivatization through etherification and esterification.
Oxidation Pathways and Product Characterization
The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 1-(2-amino-5-bromophenyl)ethan-1-one. This transformation is a fundamental reaction in organic synthesis, often employing a variety of oxidizing agents. The resulting product, also known as 2'-amino-5'-bromoacetophenone, is a key intermediate for further synthetic elaborations. lookchem.comnih.govscbt.com
The characterization of this product is well-documented, confirming its structure and purity.
Table 1: Product of Oxidation of this compound
| Product Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| 1-(2-amino-5-bromophenyl)ethan-1-one | 1-(2-amino-5-bromophenyl)ethanone (B1278902) | 29124-56-9 | C₈H₈BrNO | 214.06 g/mol |
Data sourced from PubChem and other chemical suppliers. nih.govscbt.comchemsrc.com
Etherification and Esterification Reactions for Functional Group Protection and Derivatization
The secondary hydroxyl group can undergo etherification and esterification to yield a variety of derivatives. These reactions are not only crucial for creating new chemical entities but also serve as a method for protecting the hydroxyl group during subsequent reactions involving the amino moiety.
Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, leads to the formation of esters. chemguide.co.uklibretexts.org These reactions are typically catalyzed by strong acids like concentrated sulfuric acid or can be promoted by reagents like dicyclohexylcarbodiimide (B1669883) (DCC). chemguide.co.ukorganic-chemistry.org The general scheme for Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. chemguide.co.uk The reaction is reversible and water is removed to drive the equilibrium towards the product. chemguide.co.uk
Table 2: General Esterification Reaction
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| This compound | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester |
| This compound | Acid Anhydride ((RCO)₂O) | Warming, optional catalyst | Ester |
It is important to note that the presence of the free amino group might interfere with these reactions, potentially requiring its prior protection (e.g., as a Boc derivative) to achieve selective O-acylation or O-alkylation. acs.org
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is reductive etherification, which employs carbonyl compounds as the alkyl source in the presence of a reducing agent. nih.gov
Transformations Involving the Aromatic Amino Group of this compound
The nucleophilic aromatic amino group is another reactive center in the molecule, enabling a variety of transformations including acylation, alkylation, diazotization, and cyclization reactions.
Acylation and Alkylation Strategies
Acylation: The amino group of this compound can be readily acylated to form amides. This is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. For instance, the acylation of a similar compound, 4-bromoaniline (B143363), with acetic acid yields N-(4-bromophenyl)acetamide. researchgate.net This reaction provides a useful method for introducing various acyl groups to the nitrogen atom, thereby modifying the molecule's properties. A related compound, N-(2-bromo-4-hydroxyphenyl)acetamide, has also been synthesized, further illustrating the feasibility of this transformation on similarly substituted rings. rsc.org
Alkylation: The amino group can also undergo alkylation. For instance, in a related system, the in-situ alkylation of an aniline (B41778) moiety with methyl iodide or benzyl (B1604629) bromide in the presence of a base like potassium hydroxide (B78521) has been demonstrated during cyclization reactions. nih.gov This suggests that direct N-alkylation of this compound is a viable synthetic route for generating secondary or tertiary amine derivatives.
Diazotization and Subsequent Transformations to Diverse Aromatic Systems
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.
The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations:
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form highly colored azo compounds. researchgate.net
Sandmeyer Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), or hydroxyl (OH) groups, using copper(I) salts as catalysts.
Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid.
These transformations allow for the introduction of a wide array of functional groups onto the aromatic ring, significantly expanding the synthetic utility of the parent molecule.
Table 3: Potential Diazotization and Subsequent Reactions
| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product Class |
| This compound | NaNO₂, HCl (aq), 0-5°C | Diazonium Salt | Coupling with activated arene | Azo compound |
| This compound | NaNO₂, HCl (aq), 0-5°C | Diazonium Salt | Sandmeyer Reaction (e.g., CuCN) | Cyanophenyl derivative |
| This compound | NaNO₂, HCl (aq), 0-5°C | Diazonium Salt | Schiemann Reaction (e.g., HBF₄) | Fluorophenyl derivative |
Cyclization Reactions to Form Heterocyclic Scaffolds
The ortho-disposed amino and ethanol (B145695) substituents in this compound, or its oxidized ketone form, provide a perfect template for the synthesis of various fused heterocyclic systems, such as indoles and quinolines, which are prevalent scaffolds in medicinal chemistry.
Quinoline (B57606) Synthesis: The oxidized product, 1-(2-amino-5-bromophenyl)ethan-1-one, can serve as a key precursor in quinoline synthesis. For example, the Pfitzinger reaction involves the condensation of an isatin (B1672199) with a carbonyl compound containing an α-methylene group, under basic conditions, to form a substituted quinoline-4-carboxylic acid. nih.gov Similarly, Friedländer-type syntheses can be envisioned where the aminoketone condenses with another carbonyl compound to form the quinoline ring system. researchgate.netnih.gov
Indole (B1671886) Synthesis: While not a direct cyclization, the functionalities present in this compound are amenable to multi-step syntheses of indoles. For example, the amino group can be transformed into a suitable group for cyclization, or the molecule can be elaborated into a precursor for established indole syntheses like the Fischer, Gassman, or Bartoli methods. luc.edursc.org For example, a base-assisted intramolecular cyclization of related 4-(2-aminophenyl)-4-oxo-butanenitriles, accompanied by oxidation, is a known route to oxoindolinylidene derivatives. nih.gov
Halogen Atom Reactivity: Nucleophilic Aromatic Substitution and Transition-Metal Catalyzed Cross-Coupling Reactions of this compound
The bromine atom on the phenyl ring of this compound is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily exploited through two major pathways: nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. nih.govresearchgate.net
In this compound, the amino group (-NH₂) is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions on this substrate are generally unfavorable under standard conditions. For a successful SNAr reaction to occur, either harsh reaction conditions or modification of the amino group into a potent electron-withdrawing group would be necessary. The mechanism generally proceeds through a two-step addition-elimination sequence, although some SNAr reactions are now understood to proceed through a concerted mechanism. nih.gov
Transition-Metal Catalyzed Cross-Coupling Reactions:
A more versatile and widely used approach for modifying aryl halides is through transition-metal catalysis. The bromine atom in this compound makes it an excellent substrate for numerous cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. lookchem.commdpi.com These reactions typically involve a palladium, copper, or other transition metal catalyst to couple the aryl halide with a variety of organometallic or organic nucleophiles. nih.govnih.gov
Common cross-coupling strategies applicable to this compound include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne, often catalyzed by both palladium and copper, to form an aryl alkyne. rsc.org
Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, leading to more complex aniline derivatives.
Hiyama Coupling: The coupling of organosilicons with organic halides, offering a versatile method for creating carbon-carbon bonds. mdpi.com
Ullmann Condensation: A copper-catalyzed reaction, often used for forming carbon-oxygen or carbon-nitrogen bonds under milder conditions, sometimes accelerated by ligands like amino acids. nih.gov
These reactions offer a powerful toolkit for elaborating the core structure of this compound, replacing the bromine atom with a wide array of functional groups and structural motifs.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OH)₂ | Pd(0) catalyst, Base | C-C (Aryl-Aryl') |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | C-C (Aryl-Alkene) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) and Cu(I) catalysts, Base | C-C (Aryl-Alkyne) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Base | C-N (Aryl-Amine) |
| Hiyama Coupling | Organosilane (R-SiR'₃) | Pd(0) catalyst, Activator (e.g., F⁻) | C-C (Aryl-R) |
| Ullmann Condensation | Alcohol (R-OH) or Amine (R₂NH) | Cu(I) catalyst, Ligand, Base | C-O or C-N |
Development of Derivatization Strategies for Analytical and Research Applications
Derivatization involves chemically modifying a compound to produce a new substance with different properties, which is useful for analysis or as a step in a larger synthetic scheme. The functional handles on this compound make it a versatile platform for creating a wide range of derivatives.
Derivatization for Research Applications: This compound serves as a valuable chiral building block for synthesizing more complex molecules, particularly in medicinal chemistry. smolecule.com Its precursor, 1-(2-amino-5-bromophenyl)ethanone, is a known intermediate in the synthesis of pharmaceuticals, dyes, and other materials. lookchem.com The alcohol derivative offers the additional advantage of a stereocenter.
Synthesis of Heterocycles: The amino and alcohol groups can participate in cyclization reactions to form various heterocyclic structures, such as benzoxazines. The amino group, in particular, is often used in condensation reactions with dicarbonyl compounds to build fused ring systems. researchgate.net
Scaffold for Drug Discovery: The three functional groups can be independently modified to generate a library of related compounds for structure-activity relationship (SAR) studies. The aryl bromide can be diversified via cross-coupling, the amine can be acylated or alkylated, and the alcohol can be esterified or oxidized, leading to a wide array of potential drug candidates. smolecule.com
Derivatization for Analytical Applications: To aid in the detection, quantification, or structural elucidation of a molecule, specific chemical tags can be introduced.
Chromophoric/Fluorophoric Tagging: The primary amino group can be reacted with reagents like dansyl chloride or fluorescamine (B152294) to attach a fluorescent tag, allowing for highly sensitive detection using fluorescence spectroscopy.
Mass Spectrometry Tags: Derivatization can be used to improve ionization efficiency or to introduce a mass-specific tag for quantification in complex mixtures using mass spectrometry.
Chiral Resolution: For racemic mixtures of this compound, the amine or alcohol can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated using standard chromatographic techniques like HPLC.
| Functional Group | Derivatization Strategy | Reagent Example | Application |
|---|---|---|---|
| Amino Group (-NH₂) | Fluorescent Labeling | Dansyl Chloride | Analytical detection and quantification. |
| Amino Group (-NH₂) | Amide Formation | Carboxylic Acid, Coupling Agent (e.g., EDC) | Synthesis of compound libraries for research. |
| Alcohol Group (-OH) | Esterification | Chiral Carboxylic Acid (e.g., Mosher's acid chloride) | Determination of enantiomeric purity (analytical). |
| Bromo Group (-Br) | Sonogashira Coupling | Trimethylsilylacetylene | Introduction of an alkyne handle for click chemistry (research). |
Iv. Advanced Structural Elucidation and Spectroscopic Investigations of 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Similarly, while general ¹³C NMR chemical shift ranges for carbons in similar chemical environments are known, specific assignments for 1-(2-amino-5-bromophenyl)ethan-1-ol are not published. oregonstate.eduwisc.edu The presence of the chiral center at the ethan-1-ol moiety suggests the possibility of diastereotopic protons if the molecule exists in a chiral environment, which could be resolved by high-field NMR, but no such studies have been found.
Vibrational Spectroscopy (FT-IR and Raman) for Detailed Functional Group Analysis
Specific FT-IR and Raman spectra for this compound are not present in the surveyed databases. For the related ketone, 1-(2-amino-5-bromophenyl)ethan-1-one, FT-IR data is available, showing characteristic peaks for the amino and carbonyl groups. nih.gov It can be inferred that the spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, and C-H, C-C, and C-Br vibrations. However, without experimental data, a detailed analysis of the vibrational modes is not possible.
High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation
While high-resolution mass spectrometry (HRMS) is a standard technique for confirming the elemental composition of a compound, specific HRMS data for this compound has not been located in the public domain. The molecular formula of this compound is C₈H₁₀BrNO, and its exact mass can be calculated. HRMS would be crucial in confirming this composition and aiding in the identification of fragmentation patterns to support the proposed structure.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
No published X-ray crystal structure for this compound could be found. For the related ketone, 1-(2-amino-5-bromophenyl)ethan-1-one, a crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov X-ray crystallography of this compound would provide definitive information on its solid-state conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups, which govern its crystal packing.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (for chiral forms)
As this compound is a chiral molecule, existing as (R) and (S) enantiomers, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its enantiomeric purity and absolute configuration. However, no studies employing these techniques for this specific compound have been identified in the available literature. For other chiral bromophenyl ethanol (B145695) derivatives, chiroptical methods are mentioned as key for stereochemical characterization.
V. Computational and Theoretical Insights into 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Studies on Non-Covalent Interactions and Supramolecular Assembly of 1-(2-amino-5-bromophenyl)ethan-1-ol and Its Derivatives
While specific computational and crystallographic studies on this compound are not extensively documented in publicly available literature, a wealth of information can be inferred from studies on closely related chemical structures. The non-covalent interactions and resultant supramolecular assemblies of this compound are dictated by the interplay of its key functional groups: the primary amine (-NH2), the hydroxyl group (-OH), the bromine atom (-Br), and the aromatic phenyl ring. Research on analogous bromoaniline, aminophenol, and haloanilinium derivatives provides a robust framework for understanding how these interactions guide the formation of higher-order structures.
The primary forces expected to govern the supramolecular chemistry of this compound are hydrogen bonding and, to a significant extent, halogen bonding. The amino and hydroxyl groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms also act as acceptors. The bromine atom, with its electrophilic region known as the σ-hole, can participate in halogen bonding, a directional interaction with nucleophiles.
The presence of the bromine atom introduces the possibility of C-Br···A⁻ type halogen bonds, where A⁻ is an anion or a nucleophilic atom from a neighboring molecule. nih.gov The crystal structure of derivatives like 4-bromo-N-(4-bromophenyl)aniline has shown short intermolecular Br···Br contacts, indicating the role of halogen-halogen interactions in stabilizing the crystal lattice. researchgate.net Furthermore, analyses of other bromoaniline derivatives have identified various weak intermolecular interactions, such as C-H···Br hydrogen bonds and π-π stacking, which contribute to the formation of complex three-dimensional networks. nih.gov
Theoretical calculations on similar systems, such as Schiff base derivatives of 2-aminophenol, have been employed to elucidate geometric structures and electron density distributions, providing further insight into potential non-covalent interactions. nih.gov Molecular docking studies on related compounds also highlight the importance of these non-covalent forces in biological contexts, where interactions with amino acid residues are crucial. nih.gov
The supramolecular assembly of this compound is therefore expected to be a complex interplay of these varied non-covalent forces. The primary hydrogen bonds from the amino and hydroxyl groups will likely form robust synthons, which are then organized into a larger three-dimensional structure through weaker interactions like C-H···Br bonds, π-π stacking, and potentially halogen bonds. The specific arrangement will depend on the subtle energetic balance between these competing interactions, leading to a unique and stable crystalline form.
Table of Key Non-Covalent Interactions in Related Bromoaniline and Aminophenol Derivatives
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Found in Derivative Type | Reference |
| Hydrogen Bond | N-H (Amine) | O (Hydroxyl/Carbonyl), N (Amine/Imine) | 2-Aminophenol derivatives, Haloanilinium salts | wikipedia.orgnih.gov |
| Hydrogen Bond | O-H (Hydroxyl) | O (Hydroxyl), N (Amine) | 2-Aminophenol derivatives | wikipedia.org |
| Halogen Bond | C-Br | Cl⁻, Br⁻ | Haloanilinium salts | nih.govnih.gov |
| Hydrogen Bond | C-H (Aromatic) | Cl, Br | Bromoaniline complexes | nih.gov |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Bromoaniline complexes | nih.gov |
| Halogen-Halogen | Br | Br | Di-bromoaniline derivatives | researchgate.net |
Vi. Investigation of Biological Activities and Biochemical Interactions of 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Mechanistic Studies of Interaction with Specific Biological Targets (e.g., receptors, enzymes)
The functional groups of 1-(2-amino-5-bromophenyl)ethan-1-ol, namely the amino group, hydroxyl group, and the bromo-substituted phenyl ring, are key to its interactions with biological molecules. The amino and hydroxyl groups can serve as hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding, which can influence binding affinity and specificity for its molecular targets.
Ligand Binding Affinity and Specificity Profiling
Detailed ligand binding affinity and specificity profiling for this compound are not extensively documented in publicly available literature. However, the structural features of the molecule, such as its chiral center and the presence of a bromine atom, suggest that it has the potential for specific interactions. The bromine atom can enhance lipophilicity and engage in halogen bonding, which may contribute to its binding affinity in biological systems. Research on analogous compounds indicates that the bromophenyl group may enhance interactions with cellular targets. For example, initial studies on compounds with similar structures suggest they may interact with various receptors and enzymes, with the halogen's position and nature affecting reactivity and binding affinity. smolecule.com
Modulation of Enzyme Activity and Biochemical Pathways
While direct studies on this compound are limited, research on its structural isomer, (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol, provides insight into its potential for enzyme modulation. This isomer has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. Inhibition of this key enzyme family can significantly alter the metabolism and pharmacokinetics of other substances, highlighting the importance of this chemical scaffold in studying drug interactions.
Furthermore, derivatives of related aminophenyl ketones have been synthesized and investigated as inhibitors of carbohydrate-metabolizing enzymes. In one study, 2-amino-5-styrylacetophenones, derived from 2-amino-5-iodoacetophenone, were found to inhibit α-glucosidase and α-amylase, enzymes critical for glucose metabolism. nih.gov This suggests that derivatives of this compound could also be explored for their effects on similar biochemical pathways.
In Vitro Investigations on Cellular Systems and Biochemical Processes (e.g., as a Biochemical Probe)
The application of this compound as a biochemical probe in cellular systems is an emerging area of interest. In vitro studies on structural analogs have provided preliminary data on their cellular effects. For instance, analogs have been evaluated for their cytotoxic effects on human cancer cell lines using methods like the MTT assay, showing a dose-dependent reduction in cell viability. Specifically, structural analogs of (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines.
While the compound itself has not been extensively characterized as a biochemical probe, its derivatives have been synthesized for biological evaluation. For example, a series of pyrazolo[1,5-a]pyrimidines, which can be synthesized from aminopyrazole precursors, were tested for their anti-proliferative activity against various cancer cell lines, including Huh-7 (liver), HeLa (cervical), MCF-7 (breast), and MDA-MB231 (breast). nih.gov Such studies underscore the potential of using this chemical framework to probe cellular processes like proliferation and apoptosis.
Structure-Activity Relationship (SAR) Studies for Derivatives of this compound at a Mechanistic Level
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While specific SAR studies on derivatives of this compound are not widely reported, research on chemically related series provides a valuable framework.
A relevant example involves the synthesis and evaluation of 5-styryl-2-aminochalcone hybrids, which were prepared from 2-amino-5-iodoacetophenone, a compound structurally similar to the ketone precursor of this compound. nih.gov The study aimed to develop inhibitors for α-glucosidase and α-amylase. The key findings from the SAR analysis of the intermediate and final products are summarized below.
Interactive Data Table: SAR Insights from 2-amino-5-styrylacetophenone Derivatives nih.gov
| Compound/Series | Modification | Target Enzyme | Activity Insight |
| 2-amino-5-styrylacetophenones | Introduction of a styryl group at the C-5 position. | α-glucosidase, α-amylase | The nature and position of substituents on the styryl ring influenced inhibitory activity. |
| 5-styryl-2-aminochalcones | Claisen-Schmidt condensation with various benzaldehydes. | α-glucosidase, α-amylase | The substitution pattern on the benzaldehyde-derived ring was critical for potency. |
| Compound 2a | Styryl group at C-5. | α-glucosidase | Showed significant inhibitory activity, prompting further kinetic and docking studies. |
| Compound 3e | Chalcone derivative. | α-amylase | Demonstrated potent inhibition, indicating the importance of the extended conjugated system. |
This study revealed that modifications to the peripheral phenyl rings significantly impacted the compounds' ability to inhibit carbohydrate-metabolizing enzymes, providing a clear path for designing more potent analogs. nih.gov
Molecular Docking and Dynamics Simulations for Understanding Protein-Ligand Interactions
For instance, a molecular docking study was performed on ethyl 5-amino-2-bromoisonicotinate, which also contains an amino group and a bromine atom on an aromatic ring. nih.gov This compound was docked against the COVID-19 main protease (PDB ID: 6LU7), revealing a moderate binding affinity of -5.4 kcal/mol. nih.gov Such studies help identify potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
In another study, newly synthesized pyrazole (B372694) derivatives containing a bromophenyl moiety were docked against the protein targets of several pathogenic bacteria. The results showed that the docked ligands exhibited low crucial binding energies, suggesting they could act as inhibitors of essential bacterial enzymes. amazonaws.com
These computational studies typically involve the following steps:
Receptor and Ligand Preparation: Preparing the 3D structures of the protein target and the ligand for the simulation. amazonaws.com
Grid Box Generation: Defining the active site or binding pocket on the protein where the ligand is expected to bind. amazonaws.com
Docking Simulation: Using algorithms like AutoDock Vina to predict the most favorable binding poses and calculate the binding energy. amazonaws.com
Analysis of Interactions: Visualizing and analyzing the hydrogen bonds, hydrophobic interactions, and other forces that mediate the binding.
Interactive Data Table: Example Molecular Docking Study Results for Related Compounds
| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease | 6LU7 | -5.4 | Not specified | nih.gov |
| 1-trityl-5-azaindazole derivatives | MDM2 receptor bind p53 | 1RV1 | -359.2 (for compound 3c) | GLN72, HIS73 | researchgate.net |
| 1-trityl-5-azaindazole derivatives | Peripheral Benzodiazepine Receptor (PBR) | 1EQ1 | -257.9 to -286.3 | LEU43, GLN109, ILE141 | researchgate.net |
Exploration of Antimicrobial Activity Mechanisms (e.g., enzyme inhibition, cellular targets)
The potential antimicrobial properties of this class of compounds are of significant interest. Research on the structural isomer (2R)-2-Amino-2-(3-bromophenyl)ethan-1-ol indicates that it exhibits antimicrobial activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms for this activity include the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.
Molecular docking studies have been employed to explore potential antibacterial mechanisms. For example, a series of pyrazole derivatives, some incorporating a bromophenyl group, were docked against proteins from Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. amazonaws.com The favorable binding energies suggested that these compounds could function as inhibitors of crucial bacterial proteins. amazonaws.com Alkaloids containing pyridine (B92270) rings, a heterocyclic system, are known to exhibit broad-spectrum antimicrobial activity through mechanisms that can include the inhibition of nucleic acid and protein synthesis. nih.gov
The antimicrobial action of such compounds can be attributed to several mechanisms:
Enzyme Inhibition: Blocking the active site of essential enzymes involved in bacterial metabolism or cell wall synthesis.
Membrane Disruption: The lipophilic nature of the bromophenyl group may facilitate insertion into the bacterial cell membrane, leading to a loss of integrity.
Inhibition of Synthesis Pathways: Interference with the synthesis of vital macromolecules like DNA, RNA, or proteins. nih.gov
Vii. Role of 1 2 Amino 5 Bromophenyl Ethan 1 Ol As a Chemical Intermediate in Advanced Organic Synthesis
Precursor for the Synthesis of Complex Heterocyclic Compounds and Scaffolds
The 1,2-amino alcohol moiety situated on the benzene (B151609) ring makes 1-(2-amino-5-bromophenyl)ethan-1-ol an ideal starting material for the synthesis of various fused and unfused heterocyclic compounds. The amino and hydroxyl groups can participate in a range of cyclization reactions to form five, six, or seven-membered rings, which are core structures in many pharmaceutically active compounds.
Research in heterocyclic chemistry has demonstrated numerous ways in which ortho-substituted anilines can be utilized. For instance, the amino group can react with dicarbonyl compounds or their equivalents to forge key nitrogen-containing heterocycles. The hydroxyl group can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of oxygen-containing rings. The bromine atom on the phenyl ring allows for further complexity to be introduced via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the attachment of diverse substituents or the formation of more elaborate polycyclic systems. heteroletters.org
Below is a table illustrating potential heterocyclic scaffolds that can be derived from this precursor.
| Target Heterocyclic Scaffold | General Reaction Type | Key Reactants |
| Quinolines | Friedländer Annulation / Condensation | α-Methylene carbonyl compound |
| Benzodiazepines | Condensation / Cyclization | β-Diketone or α,β-unsaturated ketone |
| Benzoxazines | Intramolecular Cyclization | Phosgene (B1210022) equivalent or aldehyde |
| Phenazines | Oxidative Dimerization / Condensation | Itself or another o-phenylenediamine (B120857) derivative |
| Pyrroloquinolines | Multi-step sequence involving cyclization | Various, often starting with N-alkylation |
These synthetic strategies underscore the role of this compound as a foundational element for accessing a diverse library of heterocyclic structures.
Building Block for Natural Product Synthesis Analogues and Bioactive Molecules
The synthesis of natural product analogues is a cornerstone of medicinal chemistry, aimed at discovering new therapeutic agents with improved properties. The concept of diversity-oriented synthesis (DOS) often relies on versatile building blocks that can be elaborated into a wide range of structurally diverse molecules. Amino-substituted phenyl ethanols and their ketone precursors are recognized as valuable starting points for the DOS of natural product analogues, such as flavonoids, quinolones, and other bioactive scaffolds.
The structure of this compound is particularly well-suited for this purpose. The amino group can be acylated or alkylated, the hydroxyl group can be oxidized or etherified, and the bromine atom can be replaced through various cross-coupling reactions. This allows chemists to systematically modify each part of the molecule to build libraries of compounds for biological screening. For example, its role as an intermediate in the synthesis of novel analgesics and other pharmaceutical compounds has been highlighted in medicinal chemistry research. The 3-bromophenyl group, in particular, is known to enhance lipophilicity and can influence binding affinity to biological targets like aryl hydrocarbon receptors.
| Natural Product Analogue Class | Key Synthetic Transformation | Potential Biological Relevance |
| Quinolone Analogues | Cyclization with β-ketoesters | Antibacterial, Antiviral |
| Chalcone Analogues | Condensation with aromatic aldehydes | Anti-inflammatory, Anticancer |
| Benzoxazine Derivatives | Intramolecular cyclization | CNS activity, Kinase inhibition |
| Substituted Anilines | Cross-coupling at the bromine position | Various, target-dependent |
The strategic placement of its functional groups makes this compound a powerful tool for generating novel molecules with potential therapeutic value.
Development of Chiral Auxiliaries and Ligands Derived from this compound for Asymmetric Synthesis
Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is critical in the pharmaceutical industry. One powerful strategy to achieve this is the use of chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. nih.gov Chiral 1,2-amino alcohols are among the most successful and widely used scaffolds for creating such auxiliaries.
When resolved into its (R) or (S) enantiomers, this compound becomes a prime candidate for development into a novel chiral auxiliary. By reacting the amino and hydroxyl groups with a suitable bifunctional reagent (like phosgene or a dialkyl carbonate), it can be converted into a rigid heterocyclic system, such as an oxazolidinone. This new chiral auxiliary can then be attached to a prochiral substrate (e.g., an acyl group). The steric and electronic properties of the auxiliary, particularly the bulky bromophenyl group, would then control the facial selectivity of subsequent reactions, such as enolate alkylation or aldol (B89426) additions, leading to the formation of new stereocenters with high diastereoselectivity. iupac.org
Hypothetical Application as a Chiral Auxiliary in an Aldol Reaction:
Attachment: The chiral auxiliary derived from (R)-1-(2-amino-5-bromophenyl)ethan-1-ol is acylated with propionyl chloride.
Enolization: The resulting imide is treated with a base (e.g., LDA) to form a stereochemically defined Z-enolate, where the bromophenyl group blocks one face of the enolate.
Aldol Reaction: The enolate reacts with an aldehyde (e.g., benzaldehyde), approaching from the less hindered face.
Cleavage: The resulting aldol adduct is cleaved (e.g., via hydrolysis) to release the chiral β-hydroxy acid product with high enantiomeric purity, while the auxiliary can be recovered.
Furthermore, chiral 1,2-amino alcohols are fundamental structural motifs for bidentate ligands used in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, transfer hydrogenations, and C-C bond formations. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that induces enantioselectivity in the catalytic transformation.
Synthesis of Precursors for Advanced Functional Materials (e.g., non-linear optical materials if applicable)
Advanced functional materials are designed at the molecular level to exhibit specific physical or chemical properties for applications in electronics, photonics, and materials science. This compound possesses the key structural features to serve as a precursor for organic non-linear optical (NLO) materials.
NLO materials are crucial for technologies like optical switching and data processing. A common design for molecules with strong second-order NLO properties is the "push-pull" or Donor-π-Acceptor (D-π-A) architecture. In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system (a molecular bridge), which facilitates intramolecular charge transfer upon excitation by light.
The structure of this compound is an ideal starting point for a D-π-A system:
Electron Donor (D): The primary amino group (-NH₂) is a well-known and effective electron-donating group.
π-Bridge: The phenyl ring serves as the conjugated π-system.
Synthetic Handle: The bromine atom is a versatile reactive site. It can be readily converted into an electron-accepting group or used in cross-coupling reactions (e.g., Sonogashira coupling) to attach a more powerful acceptor group.
| Molecular Component | Role in NLO Chromophore | Derived from this compound |
| Donor (D) | Electron-donating group | Amino group (-NH₂) |
| π-Bridge | Conjugated system for charge transfer | Phenyl ring |
| Acceptor (A) | Electron-accepting group | Synthesized via the bromine atom (e.g., conversion to -CN, -NO₂, or coupling to an acceptor-substituted moiety) |
For example, a Sonogashira coupling reaction between this compound and an alkyne bearing a strong electron-acceptor like a nitro group (e.g., 1-ethynyl-4-nitrobenzene) would directly generate a D-π-A chromophore. The resulting molecule would possess the necessary electronic asymmetry to exhibit significant NLO properties, making the parent compound a valuable precursor in the field of materials science.
Viii. Future Research Directions and Emerging Trends for 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Green Chemistry Approaches in the Synthesis and Transformations of 1-(2-amino-5-bromophenyl)ethan-1-ol
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve safety. Future research on this compound will likely focus on developing more environmentally friendly synthetic routes.
Current synthetic methods often rely on traditional techniques that may involve hazardous reagents and generate significant waste. Emerging green chemistry approaches that could be applied or further optimized for the synthesis and transformation of this compound include:
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign alternative for the asymmetric reduction of the precursor ketone, 2'-amino-5'-bromoacetophenone. nih.govnih.gov Research in this area could focus on identifying or engineering novel enzymes with enhanced activity and stability for this specific substrate. A dual-enzyme coupled system, for instance, could be developed for efficient coenzyme regeneration, making the process more economically viable for commercial scale production. nih.gov
Solvent-Free or Green Solvent Reactions: The exploration of solvent-free reaction conditions or the use of greener solvents like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.com For instance, the bromination of anilines, a key step in synthesizing the precursor, could be achieved using more environmentally friendly brominating agents and solvent systems. google.com
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com Its application to the various steps in the synthesis of this compound could lead to more efficient processes.
Mechanochemical Synthesis: Performing reactions by grinding solid reactants together, often in the absence of a solvent, is a highly atom-economical and environmentally friendly approach. mdpi.com
| Green Chemistry Approach | Potential Application in the Synthesis of this compound | Key Advantages |
| Biocatalysis | Asymmetric reduction of 2'-amino-5'-bromoacetophenone | High enantioselectivity, mild reaction conditions, reduced waste. |
| Green Solvents | Use of water, ethanol, or ionic liquids in synthesis steps | Reduced toxicity and environmental impact. |
| Microwave-Assisted Synthesis | Acceleration of reaction steps like bromination or ketone reduction | Faster reaction times, increased yields, energy efficiency. |
| Mechanochemical Synthesis | Solvent-free synthesis of intermediates | Reduced solvent waste, high atom economy. |
Integration with Catalysis and Asymmetric Catalysis Development
The chiral nature of this compound makes its stereoselective synthesis a critical area of research. Future work will undoubtedly focus on the development and application of advanced catalytic methods to produce this compound in high enantiomeric purity.
Chiral 1,2-amino alcohols are prevalent motifs in biologically active compounds, and their efficient synthesis is of great importance. nih.govnih.gov Key trends in this area include:
Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a powerful tool for the synthesis of chiral 1,2-amino alcohols. nih.gov Applying this methodology to the precursor of this compound could provide a direct and efficient route to the enantiomerically pure product.
Copper-Catalyzed Asymmetric Synthesis: Copper-catalyzed reactions are increasingly used for the asymmetric synthesis of amino alcohols. acs.org Research could explore the use of novel chiral ligands in copper-catalyzed reductive coupling reactions to achieve high levels of enantioselectivity.
Oxazaborolidine-Catalyzed Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts, is a well-established method for the enantioselective reduction of prochiral ketones. ru.nlresearchgate.net Further optimization of this method for 2'-amino-5'-bromoacetophenone could lead to highly efficient and scalable syntheses of the desired enantiomer of this compound. Research has shown excellent enantioselectivities for the reduction of similar ω-bromoacetophenones using this approach. researchgate.net
Dynamic Kinetic Resolution: Combining a lipase-catalyzed resolution with a metal-catalyzed racemization of the slower-reacting enantiomer of an alcohol can enable the quantitative conversion of a racemate into a single enantiomer of a product. mdpi.com This approach could be explored for the synthesis of chiral derivatives of this compound.
| Catalytic Method | Application to this compound | Expected Outcome |
| Asymmetric Transfer Hydrogenation | Reduction of the corresponding α-ketoamine | High enantiomeric excess (>99% ee has been achieved for similar molecules). nih.gov |
| Copper-Catalyzed Asymmetric Synthesis | Reductive coupling to form the amino alcohol | Access to structurally diverse chiral amino alcohols. acs.org |
| Oxazaborolidine-Catalyzed Reduction | Enantioselective reduction of 2'-amino-5'-bromoacetophenone | High enantiomeric excess (up to 99% ee reported for related ketones). researchgate.net |
| Dynamic Kinetic Resolution | Synthesis of enantiopure derivatives | High yield and enantioselectivity of the desired stereoisomer. mdpi.com |
Applications in Flow Chemistry and Automated Synthesis Platforms for Scalable Research
Flow chemistry and automated synthesis are transforming chemical research and manufacturing by enabling more precise control over reaction conditions, improving safety, and facilitating scalability. amt.ukchemicalindustryjournal.co.uk The application of these technologies to the synthesis of this compound and its derivatives is a promising area for future research.
Flow Chemistry for Synthesis of Intermediates: The synthesis of active pharmaceutical ingredients (APIs) and their intermediates can be significantly improved using flow chemistry. curiaglobal.com This technique allows for better control of reaction parameters, such as temperature and mixing, which is particularly beneficial for hazardous or highly exothermic reactions. researchgate.net The nitration and bromination steps, often required for the synthesis of the precursors to this compound, could be performed more safely and efficiently in a flow reactor.
Automated Synthesis Platforms: Automated platforms can accelerate the synthesis of libraries of compounds for screening and lead optimization. sigmaaldrich.comchemspeed.com By integrating robotic systems for reagent handling, reaction execution, and purification, researchers can rapidly generate a diverse set of derivatives of this compound. This high-throughput synthesis capability is crucial for exploring the structure-activity relationships of this chemical scaffold. nih.gov
Advanced Computational Modeling for Rational Design and Discovery of New Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these techniques can guide the rational design of new derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity. frontiersin.orgnih.govfrontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
In Silico Screening and Docking: Virtual screening of compound libraries against specific biological targets can identify potential new applications for derivatives of this compound. nih.govpsu.edu Molecular docking studies can predict the binding mode and affinity of these derivatives to target proteins, providing insights into their mechanism of action.
Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of this compound and its analogs, pharmacophore models can be constructed. These models serve as templates for the design of new molecules with improved potency and selectivity. oncodesign-services.com
Exploration of Novel Biological Targets and Mechanistic Pathways for Research Purposes
While the primary applications of this compound may currently be as a synthetic intermediate, its structural features suggest it could serve as a scaffold for the development of novel biologically active compounds. Future research should focus on exploring its potential interactions with a wide range of biological targets.
Target Identification and Validation: Inverse virtual screening and other computational methods can be employed to predict potential biological targets for derivatives of this compound. acs.orgnih.gov Experimental validation of these predicted targets through in vitro and in vivo studies will be crucial.
Mechanistic Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how these compounds exert their effects at the molecular level. nih.gov This could involve investigating their impact on specific signaling pathways or their ability to inhibit certain enzymes. The amino alcohol motif is present in many bioactive molecules, suggesting a broad range of potential biological activities. nih.gov
Development of Novel Research Probes: Derivatives of this compound could be developed as chemical probes to study specific biological processes. The bromo-substituent, for example, could be exploited for further functionalization or for use in techniques like X-ray crystallography to study protein-ligand interactions.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in chemistry, biology, and medicine.
Q & A
Q. What are the optimal synthetic routes for 1-(2-amino-5-bromophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 2-amino-5-bromoacetophenone) using sodium borohydride (NaBH₄) in ethanol under reflux. Temperature control (60–80°C) and inert atmosphere (N₂/Ar) minimize side reactions. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) in methanol achieves higher stereoselectivity but requires rigorous deoxygenation. Yields typically range from 70–85%, with purity confirmed by HPLC (>95%) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : The hydroxyl (-OH) proton appears as a broad singlet (~δ 2.1–2.5 ppm), while aromatic protons show splitting patterns consistent with substitution (e.g., para-bromo vs. meta-amino groups).
- IR : Stretching frequencies for -OH (~3200–3500 cm⁻¹) and -NH₂ (~3350–3450 cm⁻¹) confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves stereochemistry and hydrogen-bonding networks. SHELXL refinement parameters (R-factor < 0.05) ensure accuracy .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates polar by-products.
- Recrystallization : Ethanol/water (1:2) at 4°C yields high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .
Advanced Research Questions
Q. How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, activating the aryl ring for Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 90°C, the compound couples with boronic acids to form biaryl derivatives. Computational DFT studies (B3LYP/6-31G*) quantify the electron-withdrawing effect (Hammett σₚ ≈ +0.23), correlating with reaction rates .
Q. What computational methods are suitable for predicting the binding affinities of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide simulates interactions with enzymes (e.g., kinases) using PDB structures (resolution < 2.0 Å).
- MD Simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : CoMFA/CoMSIA analyses relate substituent effects (e.g., bromine position) to IC₅₀ values .
Q. How do stereochemical considerations impact the pharmacological activity of this compound and its analogs?
- Methodological Answer : Enantiomers exhibit divergent bioactivity due to chiral recognition. For example, the (R)-enantiomer shows 10-fold higher inhibition of β-adrenergic receptors compared to (S)-forms, validated via chiral HPLC (Chiralpak AD-H column) and in vitro assays (HEK293 cells). Racemization studies under physiological pH (7.4) quantify stability (t₁/₂ > 24 h) .
Contradictions and Research Gaps
- Synthetic Yields : BenchChem reports 90% yields for analogous compounds, but independent studies (e.g., ) achieve only 70–85%, suggesting scalability challenges .
- Biological Targets : While highlights antifibrotic activity in rats, notes limited receptor specificity, urging further target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
